molecular formula C18H15N5O4S B2933350 9-(3,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-23-7

9-(3,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2933350
CAS No.: 898443-23-7
M. Wt: 397.41
InChI Key: JQYBJIFJHJBWQJ-UHFFFAOYSA-N
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Description

This purine-based carboxamide derivative features a 3,4-dimethoxyphenyl group at position 9 and a thiophen-2-yl substituent at position 2 of the purine scaffold. The thiophene moiety introduces aromatic heterocyclic diversity, which may influence π-π stacking in biological systems.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c1-26-10-6-5-9(8-11(10)27-2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-28-12/h3-8H,1-2H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBJIFJHJBWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the purine core. One common approach is the Hantzsch synthesis , which involves the condensation of a β-keto ester with guanidine

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the thiophene ring allows for oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: : The purine ring can be reduced, leading to the formation of purine derivatives with different functional groups.

  • Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced purine derivatives.

  • Substitution: : Substituted methoxy derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : It can be used as a probe to study biological systems, particularly in understanding purine metabolism.

  • Medicine: : It has been investigated for its pharmacological properties, including potential antiviral and anticancer activities.

  • Industry: : Its derivatives can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The purine ring system can bind to enzymes or receptors, influencing various biological pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Position: The 3,4-dimethoxy groups on the phenyl ring (target compound) provide balanced electronic and steric effects compared to mono-methoxy () or trimethoxy () analogs. The para-methoxy group in ’s compound may enhance solubility but reduce target specificity due to bulkiness.
  • Thiophene’s aromaticity and smaller size may favor tighter binding in enzyme pockets.
  • Synthetic Feasibility : Yields for thiazolo-pyrimidine analogs (76–85%, ) suggest efficient routes for heterocyclic systems, though purine-based syntheses () may require optimized conditions for scalability.

Physicochemical Properties

  • Melting Points : Thiazolo-pyrimidine derivatives () exhibit melting points between 110–122°C, indicating moderate crystallinity. Purine analogs’ melting points are unreported but likely influenced by substituent polarity.

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